Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine
Overview
Description
Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine is a chemical compound with the molecular formula C14H15FN2. It has a molecular weight of 230.28 g/mol . This compound is part of a larger class of compounds known as heterocyclic compounds, which are widely used in medicinal chemistry due to their broad range of chemical and biological properties .
Scientific Research Applications
Kinetics and Mechanism Studies
The study of kinetics and mechanisms in organic reactions is a significant area where Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine finds application. In the research by Castro et al. (1997), the kinetics and mechanism of the pyridinolysis of alkyl aryl thionocarbonates were investigated. This study provides insights into the reaction pathways and rate-determining steps involving similar compounds, which is crucial for understanding and optimizing chemical reactions (Castro, Cubillos, Santos, & Téllez, 1997).
Development of Antiallergic Agents
This compound-related compounds have been explored for their potential as antiallergic agents. Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, identifying compounds with significant antiallergic properties. This research opens avenues for developing new antiallergic drugs (Menciu, Duflos, Fouchard, et al., 1999).
Polymerization Catalysts
The compound also finds applications in the field of polymerization. Zhang et al. (2021) conducted a study on fluorinated sterically bulky mononuclear and binuclear 2-iminopyridylnickel halides, demonstrating their effectiveness as catalysts in ethylene polymerization. Such research is pivotal for advancing polymer chemistry and materials science (Zhang, Lin, Liu, et al., 2021).
Supramolecular Chemistry
The compound is also relevant in supramolecular chemistry. Suresh et al. (2007) studied the structures of polysubstituted pyridines, including this compound derivatives. They focused on how intermolecular interactions, such as C-H...O and C-H...F, stabilize the crystal structures, contributing to the understanding of molecular assembly and design (Suresh, Kumar, Perumal, et al., 2007).
Development of Anticancer Agents
There is also research into the development of anticancer agents involving this compound derivatives. Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules with potential as anticancer agents. This research highlights the therapeutic potential of such compounds in oncology (Ivasechko, Yushyn, Roszczenko, et al., 2022).
properties
IUPAC Name |
N-[(4-fluorophenyl)-pyridin-3-ylmethyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2/c1-2-17-14(12-4-3-9-16-10-12)11-5-7-13(15)8-6-11/h3-10,14,17H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZNSAGYSXVBAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=C(C=C1)F)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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